N-(4-Adamantan-1-YL-phenyl)-3-amino-propionamide
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Overview
Description
N-(4-Adamantan-1-YL-phenyl)-3-amino-propionamide is a compound that features an adamantane group attached to a phenyl ring, which is further connected to a 3-amino-propionamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Adamantan-1-YL-phenyl)-3-amino-propionamide typically involves the reaction of 4-(adamantan-1-yl)aniline with a suitable acylating agent, such as acryloyl chloride, under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques like recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-Adamantan-1-YL-phenyl)-3-amino-propionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
N-(4-Adamantan-1-YL-phenyl)-3-amino-propionamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-Adamantan-1-YL-phenyl)-3-amino-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, the compound can bind to its target, modulating its activity and triggering downstream effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(Adamantan-1-yl)phenyl)acetamide
- N-(4-(Adamantan-1-yl)phenyl)-3-chlorobenzamide
- N-(4-(Adamantan-1-yl)phenyl)methylamine
Uniqueness
N-(4-Adamantan-1-YL-phenyl)-3-amino-propionamide is unique due to the presence of the 3-amino-propionamide moiety, which imparts distinct chemical and biological properties. This differentiates it from other adamantane-containing compounds, making it a valuable molecule for various applications.
Properties
IUPAC Name |
N-[4-(1-adamantyl)phenyl]-3-aminopropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O/c20-6-5-18(22)21-17-3-1-16(2-4-17)19-10-13-7-14(11-19)9-15(8-13)12-19/h1-4,13-15H,5-12,20H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTFNMTYPSDMMBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)NC(=O)CCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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